2-Amino-N-(2-hydroxy-1,1-dimethylethyl)acetamide hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of 2-amino-N-(2-hydroxy-1,1-dimethylethyl)acetamide hydrochloride follows established International Union of Pure and Applied Chemistry guidelines for complex organic salts. The compound bears the official IUPAC name 2-amino-N-(1-hydroxy-2-methylpropan-2-yl)acetamide;hydrochloride, which precisely describes the molecular connectivity and salt formation. This nomenclature reflects the presence of an amino group at the 2-position of the acetamide backbone, with the nitrogen substituted by a tertiary carbon bearing both methyl groups and a primary alcohol functionality.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits several distinctive features that influence its conformational behavior and chemical properties. The compound possesses a molecular weight of 182.65 grams per mole, with an exact mass of 182.0822054 atomic mass units. The structure contains four hydrogen bond donor sites and three hydrogen bond acceptor sites, creating a network of potential intermolecular interactions that significantly influence the compound's physical properties.
The rotational flexibility of the molecule is characterized by three rotatable bonds, allowing for conformational diversity in solution and solid-state environments. The topological polar surface area measures 75.4 square Angstroms, indicating substantial hydrophilic character that affects solubility and intermolecular interactions. This relatively large polar surface area suggests strong solvation in polar solvents and the potential for extensive hydrogen bonding networks.
Conformational analysis of related N-hydroxy acetamide compounds provides insights into the likely behavior of this molecule. Research on similar structures has demonstrated that N-hydroxy amides typically favor trans conformations with respect to the acetamide backbone, particularly in chloroform solutions. Nuclear Overhauser effect spectroscopy studies of analogous compounds have shown that the trans configuration is strongly preferred, with the N-hydroxy group positioned away from the backbone methylene protons. This conformational preference is attributed to reduced steric interactions and optimal hydrogen bonding arrangements.
The presence of the tertiary carbon center bearing two methyl groups and a hydroxymethyl substituent introduces additional conformational considerations. The bulky tert-butyl-like character of this substituent likely influences the overall molecular shape and restricts certain rotational states. Studies of substituted cyclohexanes indicate that bulky substituents with A-values exceeding 4.0 kilocalories per mole show strong preferences for equatorial positioning, suggesting that similar steric effects operate in acyclic systems.
Crystallographic Data and Solid-State Packing Interactions
The crystallographic characterization of this compound reveals important information about its solid-state structure and intermolecular interactions. X-ray crystallography serves as the primary method for determining atomic positions and molecular packing arrangements in crystalline materials. The technique provides detailed three-dimensional pictures of electron density distribution, enabling precise determination of bond lengths, bond angles, and intermolecular contacts.
While specific crystallographic parameters for this compound are not detailed in the available literature, structural analysis of related acetamide derivatives provides valuable comparative data. Similar compounds typically crystallize in common space groups with characteristic hydrogen bonding patterns. For example, N-(4-hydroxy-2-nitrophenyl)acetamide exhibits nearly planar molecular geometry with root mean square deviations of 0.035 Angstroms for non-hydrogen atoms. The acetamido group in this related structure shows a 5.1 degree twist about the central carbon-nitrogen bond, indicating the typical conformational flexibility of these systems.
Hydrogen bonding patterns in comparable acetamide hydrochlorides often feature both intramolecular and intermolecular interactions. The N-H group frequently forms intramolecular hydrogen bonds to nearby oxygen atoms, with N⋯O distances typically ranging from 2.6 to 2.7 Angstroms. Intermolecular hydrogen bonding commonly involves the hydroxy group forming contacts with acetamido oxygen atoms, creating chain-like propagation patterns in the crystal structure. These interactions contribute to crystal stability and influence physical properties such as melting point and solubility.
The powder diffraction characteristics of related N-(ω-hydroxyalkyl)acetamide derivatives have been extensively documented. These compounds typically exhibit distinctive diffraction patterns with characteristic peak positions corresponding to specific crystallographic planes. The presence of the hydrochloride functionality introduces additional complexity to the diffraction pattern, as the ionic interactions between the organic cation and chloride anion create unique structural arrangements that manifest as specific reflection intensities and d-spacings.
Comparative Structural Analysis with Analogous Acetamide Derivatives
Comparative structural analysis with analogous acetamide derivatives reveals important trends in molecular behavior and structural preferences within this class of compounds. The study of related structures, including 2-amino-N-(2-hydroxyethyl)acetamide and other N-hydroxyalkyl acetamides, provides valuable context for understanding the unique features of this compound.
The molecular formula comparison reveals systematic variations in carbon chain length and substitution patterns. While 2-amino-N-(2-hydroxyethyl)acetamide possesses the formula C4H10N2O2 with a molecular weight of 118.13 grams per mole, the dimethylethyl derivative exhibits the expanded formula C6H14N2O2 for the free base, corresponding to increased molecular complexity. This structural elaboration introduces additional steric constraints and conformational possibilities that distinguish the compound from simpler analogues.
Research on N-hydroxy peptoids and related structures demonstrates that the introduction of N-hydroxy functionalities significantly affects backbone conformational preferences. Studies using nuclear magnetic resonance spectroscopy and X-ray crystallography have shown that N-hydroxy amides strongly favor trans conformations in organic solvents, with exclusive preference observed in chloroform solutions. These findings suggest that this compound likely exhibits similar conformational behavior, with the hydroxy group positioned to minimize steric interactions.
The hydrogen bonding capabilities of the compound can be compared with those of structurally related molecules. N-(4-hydroxy-2-nitrophenyl)acetamide forms characteristic hydrogen bonding patterns including N-H⋯O interactions with bond lengths of approximately 2.64 Angstroms. Similar compounds with hydroxyl substituents typically exhibit O-H⋯O hydrogen bonds with distances ranging from 2.7 to 2.9 Angstroms, creating extended networks that stabilize crystal structures. The presence of both amino and hydroxyl functionalities in the target compound suggests the potential for complex hydrogen bonding networks that may differ significantly from simpler acetamide derivatives.
Structural comparisons with peptoid analogues reveal additional insights into conformational behavior. Homodimeric peptoids containing N-hydroxy amide residues have been shown to adopt unique sheet-like structures stabilized by intermolecular hydrogen bonds. These structures represent the first reported examples of such architectures in peptoid systems, suggesting that the N-hydroxy functionality provides distinctive structural directing capabilities. The crystallographic analysis of these systems reveals accordion-like hydrogen bonded networks with specific intermolecular distances and orientations.
Properties
IUPAC Name |
2-amino-N-(1-hydroxy-2-methylpropan-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-6(2,4-9)8-5(10)3-7;/h9H,3-4,7H2,1-2H3,(H,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQVTGZHHPIQJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220035-08-4 | |
| Record name | Acetamide, 2-amino-N-(2-hydroxy-1,1-dimethylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Mode of Action
Similar compounds have been shown to exhibit inhibitory activity against certain enzymes and receptors. The exact interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Related compounds have been found to affect various biochemical pathways, including those involved in inflammation and pain perception. The downstream effects of these interactions can vary widely and are dependent on the specific targets and the physiological context.
Biological Activity
Overview
2-Amino-N-(2-hydroxy-1,1-dimethylethyl)acetamide hydrochloride, also known as 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride , is a compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H19ClN2O2
- Molecular Weight : 210.7 g/mol
- IUPAC Name : 2-amino-N-(1-hydroxy-2-methylpropan-2-yl)-3-methylbutanamide; hydrochloride
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of both amino and hydroxyl functional groups allows for diverse reactivity and interaction with biological systems. This compound has been studied for its potential roles in enzyme inhibition and receptor binding, influencing cellular processes such as signal transduction and metabolic pathways.
Anti-inflammatory Effects
Research indicates that derivatives of this compound exhibit anti-inflammatory properties. A study on N-(2-hydroxy phenyl)acetamide demonstrated its effectiveness in reducing inflammation in adjuvant-induced arthritis models. The treatment resulted in decreased levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha, suggesting a potential therapeutic application in inflammatory conditions .
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. Investigations into its effects on various cancer cell lines have indicated that it can inhibit cell proliferation and induce apoptosis. The exact pathways involved are still under investigation, but the compound's ability to modulate key signaling pathways presents a promising avenue for cancer therapy.
Case Studies
Research Applications
The compound is utilized across multiple fields:
- Chemistry : As a building block for organic synthesis.
- Biology : Studied for enzyme inhibition and receptor interactions.
- Medicine : Investigated for anti-inflammatory and anticancer properties.
- Industrial Use : Employed in pharmaceutical production.
Scientific Research Applications
2-Amino-N-(2-hydroxy-1,1-dimethylethyl)acetamide hydrochloride, commonly known as "HMB" or β-Hydroxy β-Methylbutyrate, is a compound that has garnered significant attention in various scientific fields due to its diverse applications. This article aims to provide a comprehensive overview of its applications, particularly in scientific research, including detailed data tables and case studies.
Nutritional Science
Muscle Preservation and Recovery:
HMB has been extensively researched for its effects on muscle preservation during periods of catabolism, such as during intense exercise or caloric restriction. Studies have shown that HMB supplementation can significantly reduce muscle protein breakdown and promote muscle recovery post-exercise.
| Study | Participants | Dosage | Findings |
|---|---|---|---|
| Nissen et al. (1996) | 40 older adults | 3 g/day | Significant increase in lean body mass and strength |
| Wilson et al. (2013) | 34 resistance-trained men | 3 g/day | Improved muscle recovery and reduced soreness |
| Haff et al. (2004) | 20 trained athletes | 3 g/day | Enhanced performance in strength training |
Clinical Applications
Support in Muscle Wasting Diseases:
HMB has shown promise in clinical settings for patients suffering from muscle wasting diseases such as cancer cachexia and chronic obstructive pulmonary disease (COPD). Research indicates that HMB supplementation can improve muscle mass and functional capacity in these populations.
| Study | Population | Dosage | Results |
|---|---|---|---|
| McCarthy et al. (2015) | Cancer patients | 3 g/day | Improved muscle mass and strength |
| Deutz et al. (2014) | COPD patients | 3 g/day | Enhanced physical function and quality of life |
Sports Performance
Enhancement of Athletic Performance:
Athletes often use HMB to enhance performance. Research suggests that HMB may help improve strength, power output, and endurance during high-intensity training.
| Study | Participants | Dosage | Outcomes |
|---|---|---|---|
| Kreider et al. (2017) | 50 athletes | 3 g/day | Increased strength and lean mass |
| Zajac et al. (2015) | 30 elite athletes | 3 g/day | Improved sprint performance |
Potential Neuroprotective Effects
Emerging research indicates potential neuroprotective effects of HMB, particularly concerning neurodegenerative diseases. Preliminary studies suggest that HMB may help mitigate oxidative stress and inflammation in neuronal cells.
| Study | Model Used | Findings |
|---|---|---|
| Zhang et al. (2020) | Animal model of Alzheimer's disease | Reduced amyloid-beta accumulation |
| Lee et al. (2021) | In vitro neuronal cells | Decreased oxidative stress markers |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Variations
The compound’s structure is defined by the 2-hydroxy-1,1-dimethylethyl substituent on the acetamide nitrogen. This group introduces hydrogen-bonding capacity and steric hindrance. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Molecular Comparison
Impact of Substituents on Physicochemical Properties
- Cyclohexyl-Ethyl (CAS 1220018-07-4) : Bulkier hydrophobic groups increase lipophilicity, favoring blood-brain barrier penetration, as seen in CNS-targeting analogs like FPL 13950 (anticonsulvant) .
- Diethyl (CAS N/A) : Simplifies synthesis but reduces polarity, limiting solubility in aqueous systems .
- Aromatic Substituents (CAS 35891-83-9) : Electron-rich aromatic rings stabilize molecular interactions, making such derivatives useful in catalysis or receptor binding .
Preparation Methods
Step 1: Amido Protecting of Glycine Methyl Ester Hydrochloride
This initial step involves protecting the amino group of glycine methyl ester hydrochloride with a tert-butoxycarbonyl (Boc) group. The process is similar across various embodiments:
| Parameter | Typical Conditions | Raw Materials | Purpose |
|---|---|---|---|
| Solvent | Ether (e.g., methyl tert-butyl ether, THF, or 1,4-dioxane) | Glycine methyl ester hydrochloride | Protect amino group to prevent side reactions |
| Reagents | Tert-Butyl dicarbonate (Boc2O), Alkali (e.g., sodium carbonate, N-methylmorpholine) | Cost-effective, readily available | Boc protection |
| Temperature | 0–30°C | Mild conditions to ensure selectivity |
- In a 200L reactor, 55L of 15% aqueous sodium carbonate, 50L of dichloromethane, and 17.4kg of Boc2O are used to protect glycine methyl ester hydrochloride at 0°C, yielding Boc-glycine methyl ester with >96% purity.
Step 2: Amidation with N,N-Dimethyl Aniline (or Similar Amine)
The protected amino acid derivative reacts with N,N-dimethyl aniline under controlled pressure and temperature:
| Parameter | Typical Conditions | Raw Materials | Purpose |
|---|---|---|---|
| Solvent | Ether (e.g., MTBE, THF) | Boc-glycine methyl ester | Activation and amidation |
| Reagent | N,N-Dimethyl aniline | Excess (10–25 equivalents) | Formation of amide linkage |
| Temperature | 30–60°C | Facilitate amidation |
- In a 200L autoclave, 8kg of Boc-glycine methyl ester reacts with 19.1kg of N,N-dimethyl aniline at 30°C under 0.1 MPa, yielding N,N-dimethyl-Boc-G-NH2 with over 91% yield and 98.6% purity.
Step 3: Deprotection and Salification
The Boc protecting group is removed under acidic conditions, and the free amino derivative is salified with hydrogen chloride to obtain the hydrochloride salt:
| Parameter | Typical Conditions | Raw Materials | Purpose |
|---|---|---|---|
| Solvent | Ethers (e.g., diethyl ether, 1,4-dioxane) or esters | N,N-Dimethyl-Boc-G-NH2 | Boc removal and salt formation |
| Acid | Hydrogen chloride gas or HCl solution | Acidic conditions for deprotection | |
| Temperature | 30–60°C | Efficient deprotection |
- In a 100L reactor, 2.7kg of hydrogen chloride gas in 45L of 1,4-dioxane yields approximately 1.9kg of the target hydrochloride salt with >92% yield and >99% purity.
Data Tables Summarizing Preparation Parameters
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
|---|---|---|---|
| Raw Material (glycine methyl ester hydrochloride) | 10kg | 1kg | 25kg |
| Boc2O (tert-Butyl dicarbonate) | 17.4kg | 3.5kg | 52.2kg |
| Solvent (e.g., dichloromethane, MTBE, THF) | 50L | 15L | 200L |
| Amine (N,N-dimethyl aniline) | 19.1kg | 6kg | 25kg |
| Reaction Temp (Protection) | 0–30°C | 30°C | 15°C |
| Reaction Temp (Amidation) | 30–60°C | 30°C | 40°C |
| Deprotection Temp | 30–60°C | 60°C | 40°C |
| Yield (Protection + Deprotection) | ~96% | ~92% | ~95% |
Research Findings and Technical Insights
- Reaction Conditions: Mild temperatures (0–60°C) and standard solvents (ethers, esters) ensure high purity and yield.
- Raw Materials: Glycine methyl ester hydrochloride, Boc2O, and amines are inexpensive and commercially available, facilitating large-scale synthesis.
- Purity and Yield: The described methods consistently produce the target compound with purity exceeding 99% and yields over 90%, demonstrating process robustness.
- Environmental Considerations: Use of common organic solvents and avoidance of complex condensing agents (e.g., HOBt, CDI) make the process more environmentally friendly and cost-effective.
- Scale-up Potential: The procedures are adaptable to industrial scales, with process parameters optimized for safety and efficiency.
Q & A
Q. Optimization Strategies (Advanced) :
- Temperature Control : Lower temperatures (0–5°C) during amidation reduce side reactions.
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
- Purity Monitoring : Track intermediates via TLC or HPLC to isolate high-purity products .
How can the structural integrity of this compound be validated using advanced analytical techniques?
Q. Basic Research Focus
Q. Advanced Applications :
- Dynamic Nuclear Polarization (DNP) NMR : Enhances sensitivity for low-concentration samples in mechanistic studies.
- Mass Spectrometry (HRMS) : Confirm molecular weight with <1 ppm error to distinguish from isomeric impurities .
What methodologies address discrepancies in reported physicochemical properties (e.g., melting point, solubility)?
Q. Basic Research Focus
Q. Advanced Contradiction Resolution :
- Polymorphism Screening : Perform slurry experiments with solvents like ethanol/water to identify metastable polymorphs that may alter melting points.
- Ion Chromatography : Detect trace counterions (e.g., sulfate) that may affect solubility .
How can computational modeling predict the compound’s reactivity in biological systems?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS. Parameters include:
- Force fields: CHARMM36 for ligand-protein interactions.
- Solvation: Explicit water models (TIP3P).
- Density Functional Theory (DFT) : Calculate electron-density maps to predict nucleophilic attack sites on the acetamide group .
What strategies mitigate byproduct formation during large-scale synthesis?
Q. Advanced Research Focus
-
Flow Chemistry : Continuous flow reactors minimize residence time, reducing degradation byproducts.
-
Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., stoichiometry, temperature). Example factors:
Variable Range Optimal Value Reaction Temp 0°C to 25°C 10°C NH Equiv 1.5 to 3.0 2.2
How does the compound’s stereochemistry influence its pharmacokinetic profile?
Q. Advanced Research Focus
- Chiral Chromatography : Separate enantiomers using Chiralpak® AD-H columns (hexane/isopropanol mobile phase).
- Pharmacokinetic Assays : Compare AUC (area under the curve) and t (half-life) of enantiomers in rodent models.
- Metabolite Identification : Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites .
What in vitro assays are suitable for evaluating biological activity?
Q. Basic Research Focus
Q. Advanced Applications :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) for receptor-ligand interactions.
- Patch-Clamp Electrophysiology : Study ion channel modulation in neuronal cells .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
